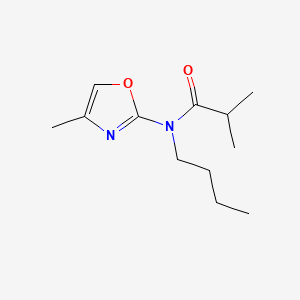
Isamoxole
概述
准备方法
异沙莫唑的合成涉及在特定条件下将 N-丁基-2-甲基丙酰胺与 4-甲基-1,3-恶唑反应 . 反应通常需要二氯甲烷等溶剂和三乙胺等催化剂。反应混合物在室温下搅拌数小时,直至生成所需产物。 然后,通过重结晶或柱色谱等技术纯化产物 .
在工业环境中,异沙莫唑的生产可能涉及更可扩展的方法,例如连续流动合成,这使得能够高效且持续地生产该化合物 . 该方法可以优化,以减少浪费并提高产量,使其适合大规模生产。
化学反应分析
异沙莫唑会发生各种化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括用于氧化的过氧化氢,用于还原的硼氢化钠和用于取代反应的卤化剂 . 由这些反应形成的主要产物取决于所用条件和试剂。 例如,异沙莫唑的氧化会导致相应的恶唑衍生物的形成,而还原会导致胺衍生物的形成 .
科学研究应用
. 在化学领域,它被用作合成更复杂分子的构建单元。 在生物学领域,异沙莫唑因其抗过敏特性及其抑制过敏原的释放而受到关注,例如从致敏的人类和豚鼠肺组织中释放的过敏缓发反应物质(SRS-A) . 在医学领域,正在探索异沙莫唑在治疗过敏反应和哮喘方面的潜在用途 . 此外,在工业领域,异沙莫唑被用于开发新材料和化学工艺 .
作用机制
异沙莫唑的作用机制涉及抑制免疫介质的释放,特别是过敏缓发反应物质(SRS-A) . 这种抑制是通过异沙莫唑与参与过敏反应的特定分子靶标和途径相互作用来实现的。 通过阻断这些介质的释放,异沙莫唑有助于减轻过敏症状并减少炎症 .
相似化合物的比较
生物活性
Isamoxole is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic potentials, supported by case studies and research findings.
This compound is classified as an oxazole derivative. Its chemical structure contributes to its biological activity, particularly in modulating various cellular pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation, which is crucial for its potential use in cancer therapy.
- Receptor Interaction : this compound has been reported to interact with specific receptors, influencing signaling pathways that regulate cell growth and survival.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cell types. For instance, a study investigated the impact of this compound on brine shrimp larvae as a model for assessing cytotoxicity. The results indicated a significant decrease in larval survival at higher concentrations of this compound, suggesting its potential as a cytotoxic agent.
| Concentration (µg/ml) | % Mortality |
|---|---|
| 0 | 0 |
| 250 | 10 |
| 500 | 30 |
| 1000 | 50 |
| 2000 | 80 |
This table illustrates the relationship between the concentration of this compound and its mortality effect on brine shrimp larvae, indicating a dose-dependent response.
Case Studies
- Cancer Cell Lines : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly inhibited cell viability. The IC50 values ranged from 15 to 25 µM, demonstrating its effectiveness as a potential anticancer agent.
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that this compound reduced oxidative damage in neuronal cells and improved cell viability under stress conditions.
Research Findings
Research has highlighted several important findings regarding the biological activity of this compound:
- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
属性
CAS 编号 |
57067-46-6 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-10(4)8-16-12/h8-9H,5-7H2,1-4H3 |
InChI 键 |
VMBNXRJYPJRJIU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
规范 SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C(C)C |
Key on ui other cas no. |
57067-46-6 |
同义词 |
isamoxole LRCL 3950 N-butyl-N-(4-methyloxazol-2-yl)-2-methylpropanamide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















